1-(3,4-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine
Overview
Description
1-(3,4-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Introduction of the 3,4-dichlorophenyl group: This step involves the nucleophilic substitution reaction of the piperazine core with 3,4-dichlorobenzyl chloride.
Sulfonylation: The final step is the sulfonylation of the piperazine derivative with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels, leading to modulation of their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: Lacks the sulfonyl and ethoxy groups.
4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)piperazine: Lacks the 3,4-dichlorophenyl group.
1-(3,4-Dichlorophenyl)-4-(4-methoxybenzenesulfonyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
1-(3,4-Dichlorophenyl)-4-(4-ethoxy-2,5-dimethylbenzenesulfonyl)piperazine is unique due to the presence of both the 3,4-dichlorophenyl and 4-ethoxy-2,5-dimethylbenzenesulfonyl groups, which may confer distinct pharmacological properties and chemical reactivity compared to other piperazine derivatives.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O3S/c1-4-27-19-11-15(3)20(12-14(19)2)28(25,26)24-9-7-23(8-10-24)16-5-6-17(21)18(22)13-16/h5-6,11-13H,4,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWWJIQBNQWLQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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